The Azepane Enigma: A Technical Guide to the Physicochemical Properties of 3-Methylazepan-3-yl Derivatives for Drug Discovery
The Azepane Enigma: A Technical Guide to the Physicochemical Properties of 3-Methylazepan-3-yl Derivatives for Drug Discovery
Introduction: The 3-Methylazepan-3-yl Scaffold - A Rising Star in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Saturated heterocycles are a cornerstone of this endeavor, and among them, the seven-membered azepane ring has garnered significant interest.[1] Its inherent three-dimensional character and conformational flexibility offer a unique platform for exploring chemical space, enabling potent and selective interactions with biological targets.[2] This guide focuses on a specific, yet increasingly important subclass: 3-methylazepan-3-yl derivatives. The strategic incorporation of a methyl group at the 3-position introduces a chiral center and a lipophilic substituent, profoundly influencing the molecule's physicochemical properties and, consequently, its drug-like characteristics.[3]
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will not only dissect the key physicochemical properties of 3-methylazepan-3-yl derivatives but also provide the causal reasoning behind experimental choices and detailed protocols for their determination. Our aim is to equip you with the knowledge to confidently synthesize, characterize, and optimize these promising scaffolds for therapeutic applications.
I. The Physicochemical Quadrangle: Lipophilicity, Solubility, pKa, and Metabolic Stability
The journey of a drug from administration to its target is governed by a delicate balance of its physicochemical properties. For 3-methylazepan-3-yl derivatives, understanding this "physicochemical quadrangle" is paramount for successful drug design.
A. Lipophilicity (LogP/LogD): Navigating the Bilayer
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[6]
The Influence of the 3-Methylazepan-3-yl Moiety:
The azepane ring, being a seven-membered saturated heterocycle, generally imparts a higher degree of lipophilicity compared to its smaller five- and six-membered ring counterparts.[7] The addition of a methyl group at the 3-position further enhances this lipophilic character.[8] However, the presence of the basic nitrogen atom in the azepane ring means that the overall lipophilicity will be highly dependent on the pH of the surrounding environment.[9]
Experimental Determination of LogD7.4:
For drug discovery programs, LogD at physiological pH (7.4) is the more relevant parameter.[10] The shake-flask method remains the gold standard for its determination.[11]
Table 1: Predicted Lipophilicity of a Representative 3-Methylazepan-3-yl Derivative
| Compound | Structure | Predicted LogP | Predicted LogD at pH 7.4 |
| 3-methylazepan-3-amine | ![]() | 1.5 | -0.5 |
Note: Data is predictive and should be confirmed experimentally. The negative LogD at pH 7.4 reflects the protonation of the amino group, increasing aqueous partitioning.
B. Aqueous Solubility: The Gateway to Absorption
A drug must possess adequate aqueous solubility to be absorbed into the systemic circulation.[12] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[13]
Factors Governing the Solubility of 3-Methylazepan-3-yl Derivatives:
The solubility of these derivatives is a complex interplay of several factors:
-
The Polar Amino Group: The presence of a basic amino group at the 3-position allows for protonation at acidic pH, leading to the formation of a more soluble salt.[9]
-
The Lipophilic Scaffold: The inherent lipophilicity of the 3-methylazepane ring system can limit aqueous solubility, particularly at neutral and basic pH.
-
Crystal Packing: The planarity and symmetry of the molecule can influence its crystal lattice energy, with more ordered structures often exhibiting lower solubility.[14]
Experimental Assessment of Aqueous Solubility:
Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery.[8]
Table 2: Predicted Solubility Profile of a Representative 3-Methylazepan-3-yl Derivative
| Solvent/Condition | Predicted Solubility | Rationale |
| Aqueous (acidic pH) | High | Protonation of the amino group forms a soluble salt.[9] |
| Aqueous (neutral/basic pH) | Low | The neutral, more lipophilic form predominates. |
| Polar Protic (e.g., Methanol) | Moderate to High | Hydrogen bonding potential with the amino group.[9] |
| Aprotic (e.g., DMSO) | High | Good solvation of both polar and non-polar moieties. |
C. pKa: The Ionization Constant
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form.[2] For 3-methylazepan-3-yl derivatives, the pKa of the basic nitrogen atom is a critical parameter that dictates its charge state at physiological pH, thereby influencing its solubility, permeability, and target engagement.[15]
The Basicity of the Azepane Nitrogen:
The nitrogen atom in the azepane ring is a secondary or tertiary amine, depending on substitution, and is basic in nature. The pKa of cyclic amines is influenced by ring size and substitution. While specific data for 3-methylazepan-3-yl derivatives is scarce, the pKa of related cyclic amines can provide a useful reference.
Experimental pKa Determination:
Potentiometric titration is a widely used and accurate method for pKa determination.[16][17]
Table 3: Typical pKa Ranges for Cyclic Amines
| Cyclic Amine | Typical pKa Range |
| Piperidine | 11.0 - 11.3 |
| Pyrrolidine | 11.2 - 11.4 |
| Azepane | ~11 |
Note: These are general ranges and the actual pKa of a 3-methylazepan-3-yl derivative will be influenced by its specific substitution pattern.
D. Metabolic Stability: The Battle Against Biotransformation
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[18] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[7]
Metabolic Vulnerabilities of the Azepane Ring:
The azepane ring, due to its size and lipophilicity, can be susceptible to metabolic attack, often through hydroxylation.[7][18] The presence of the methyl group at the 3-position may also be a site for oxidation.
Strategies to Enhance Metabolic Stability:
-
Fluorine Substitution: The introduction of fluorine atoms at metabolically labile positions can block oxidation due to the strength of the C-F bond.
-
Ring Size Modification: In some cases, reducing the ring size from an azepane to a piperidine or pyrrolidine can improve metabolic stability.[7]
In Vitro Assessment of Metabolic Stability:
Incubation with liver microsomes or hepatocytes is the standard method for evaluating metabolic stability.
Table 4: Representative Metabolic Stability Data for an Azepane Derivative
| Compound | System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Azepane-containing H3R inverse agonist | Rat Liver Microsomes | < 20 | 55 |
Source: Adapted from a study on H3R inverse agonists.[7]
II. Experimental Protocols: A Practical Guide
The following protocols provide a framework for the experimental determination of the key physicochemical properties of novel 3-methylazepan-3-yl derivatives.
Protocol 1: Determination of LogD7.4 by Shake-Flask Method
Objective: To determine the distribution coefficient of a 3-methylazepan-3-yl derivative between n-octanol and a pH 7.4 buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pH 7.4 buffer and n-octanol.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the mixture on a shaker at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to separate the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Analyze the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the LogD7.4 using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility.
-
Vigorous mixing and equilibration time: These steps are necessary to ensure that the compound has reached equilibrium between the two phases, leading to an accurate measurement.
-
Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination during sampling.
Diagram 1: Shake-Flask LogD7.4 Determination Workflow
Caption: Workflow for LogD determination.
Protocol 2: Kinetic Aqueous Solubility Assessment by Turbidimetry
Objective: To rapidly assess the kinetic aqueous solubility of a 3-methylazepan-3-yl derivative.
Materials:
-
Test compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Serially dilute the DMSO stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO concentration to the wells of the microplate.
-
Rapidly add the aqueous buffer to each well.
-
Incubate the plate at room temperature for a set time (e.g., 2 hours).
-
Measure the absorbance (turbidity) of each well.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Causality Behind Experimental Choices:
-
DMSO stock solution: This is a common method for handling poorly soluble compounds in early drug discovery.[8]
-
Turbidimetric detection: This provides a high-throughput method for detecting compound precipitation.
-
Kinetic vs. Thermodynamic: This assay provides a rapid, albeit less precise, measure of solubility that is suitable for high-throughput screening.[8]
Diagram 2: Kinetic Solubility Workflow
Caption: Kinetic solubility determination workflow.
Protocol 3: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a 3-methylazepan-3-yl derivative.
Materials:
-
Test compound
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter with a combination pH electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution on a stir plate and immerse the pH electrode.
-
Record the initial pH.
-
Add the titrant in small, known increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Standardized titrants: Accurate concentrations of the acid and base are essential for precise pKa determination.
-
Incremental addition and pH monitoring: This allows for the construction of a detailed titration curve, from which the pKa can be accurately determined.
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a 3-methylazepan-3-yl derivative in the presence of liver enzymes.
Materials:
-
Test compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
Add the test compound to the microsomal suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution to stop the reaction.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Causality Behind Experimental Choices:
-
Liver microsomes: These contain a high concentration of CYP enzymes, the primary drivers of phase I metabolism.
-
NADPH regenerating system: This ensures a continuous supply of the necessary cofactor for CYP enzyme activity.
-
Quenching: Rapidly stopping the enzymatic reaction is crucial for accurate measurement of the compound's concentration at each time point.
Diagram 3: Metabolic Stability Assay Workflow
Caption: In vitro metabolic stability workflow.
III. Conclusion and Future Directions
The 3-methylazepan-3-yl scaffold represents a promising area of exploration for medicinal chemists. Its unique three-dimensional structure and the influence of the 3-methyl substituent on its physicochemical properties provide a rich platform for the design of novel therapeutics. While specific experimental data for this class of compounds is emerging, the principles and protocols outlined in this guide provide a robust framework for their characterization.
A thorough understanding and experimental determination of lipophilicity, aqueous solubility, pKa, and metabolic stability are not merely academic exercises; they are essential for navigating the complex path of drug discovery. By applying the insights and methodologies presented herein, researchers can make more informed decisions, leading to the development of 3-methylazepan-3-yl derivatives with optimized drug-like properties and a higher probability of clinical success. Future work should focus on building a comprehensive database of these properties for a diverse range of 3-methylazepan-3-yl derivatives to establish clear structure-property relationships and further guide rational drug design.
IV. References
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
-
Solubility Profile of (S)-3-amino-1-methylazepan-2-one: A Technical Guide. Benchchem.
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.
-
3-Methylpentan-3-amine | C6H15N | CID 4339626. PubChem.
-
Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PMC.
-
Methods for Determination of Lipophilicity. Encyclopedia.pub.
-
Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
-
Metabolic Stability Assays. Merck Millipore.
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK.
-
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.
-
Development of Methods for the Determination of pKa Values. PMC.
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
-
A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. Benchchem.
-
Aqueous Solubility Assays. Creative Bioarray.
-
(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.
-
Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
-
3-methylazepan-2-one | 2073-32-7. Sigma-Aldrich.
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.
-
Prodrugs for Amines. PMC - NIH.
-
Chemical structure and pKa of the tertiary amines investigated in this study. ResearchGate.
-
24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
-
Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH.
-
Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Science Publishing Group.
-
AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank. MDPI.
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
-
Cyclic amine – Knowledge and References. Taylor & Francis.
-
physicochemical and biomimetic properties in drug discovery. Wiley.
-
Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
-
Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. PMC.
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
-
Understanding LogP and LogD in Lipophilicity. Scribd.
-
CN100418951C - Cyclic amine derivatives and their use as medicines. Google Patents.
-
Determination of the Lipophilicity Parameters RM0 and LogP of New Azaphenothiazines by Reversed‐Phase Thin‐Layer Chromatography. ResearchGate.
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals.
-
Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed.
-
Cyclic amide derivatives as potential prodrugs. Synthesis and evaluation of N-hydroxymethylphthalimide esters of some non-steroidal anti-inflammatory carboxylic acid drugs. ResearchGate.
-
Synthesis of 3-C-(methyl beta-D-xylofuranosid-3-yl)-5-phenyl-1,2,4-oxadiazole. PubMed.
-
A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. 124695-93-8 | n-Methylazepan-3-amine - Moldb [moldb.com]
- 18. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

